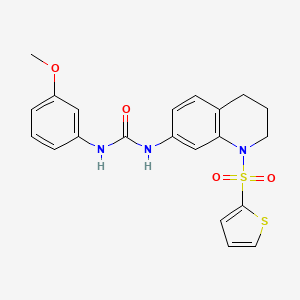

1-(3-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-(3-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea derivative featuring a tetrahydroquinoline scaffold substituted with a thiophene sulfonyl group and a 3-methoxyphenyl moiety. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which may influence its solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-28-18-7-2-6-16(13-18)22-21(25)23-17-10-9-15-5-3-11-24(19(15)14-17)30(26,27)20-8-4-12-29-20/h2,4,6-10,12-14H,3,5,11H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFXYLGWLZWQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C21H21N3O4S

- Molecular Weight : 443.5 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, a study highlighted the antitumor activity of related thiourea compounds, reporting GI50 values (the concentration that inhibits cell growth by 50%) for various cancer cell lines. The compound's structural features may contribute to its interaction with biological targets involved in cancer proliferation.

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored, with findings suggesting efficacy against a range of bacterial and fungal strains. The thioamide functionality is known to enhance hydrogen bonding interactions with microbial targets, improving bioactivity.

Anti-inflammatory Effects

Studies on thiourea derivatives have shown anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Studies

A detailed examination of related compounds reveals a trend in their biological activity based on structural modifications:

- Thioamide Variants : Compounds featuring thioamide groups showed increased potency against various cancer cell lines compared to their urea counterparts.

- Sulfonamide Derivatives : The introduction of sulfonamide moieties has been linked to enhanced antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea with structurally related urea derivatives, focusing on substituents, synthesis yields, molecular weights, and key structural features.

Key Findings from Comparative Analysis:

Bulky substituents (e.g., thiophen-2-ylsulfonyl in the target compound) may require optimized reaction conditions, as seen in compound 7 (93% yield via thiol-alkylation) .

Structural Complexity vs. Molecular Weight: The target compound’s molecular weight is likely higher than simpler analogs (e.g., 6l at 268.1 Da) due to the tetrahydroquinoline and thiophene sulfonyl groups. This may impact pharmacokinetic properties like membrane permeability.

Synthetic Strategies: Urea derivatives are typically synthesized via isocyanate coupling (6l, 6m) or thiol-mediated reactions (7). The target compound may require sulfonylation of the tetrahydroquinoline amine prior to urea formation.

Pharmacological Implications: Thiophene sulfonyl groups (as in the target compound) are associated with enhanced binding to sulfhydryl-containing enzymes or receptors, a feature absent in 6l or 8j .

Q & A

Basic Research Question

- Enzyme Inhibition : Screen against kinases (e.g., RET, EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

How should researchers design experiments to optimize reaction conditions?

Advanced Research Question

- DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent, and catalyst loading. Response surfaces can identify optimal yields .

- High-Throughput Screening : Automated platforms to test >100 conditions (e.g., solvent mixtures, bases) in parallel .

- Real-Time Monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and intermediates .

What structure-activity relationships (SAR) are observed in related urea derivatives?

Advanced Research Question

- Sulfonyl Group : Thiophene-2-sulfonyl enhances lipophilicity and target affinity compared to phenylsulfonyl analogs .

- Methoxy Position : 3-Methoxy on the phenyl ring improves metabolic stability over 4-methoxy derivatives .

- Tetrahydroquinoline Core : Saturation increases conformational rigidity, improving binding to hydrophobic enzyme pockets .

How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Advanced Research Question

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolic Stability : Test compound integrity post-incubation (LC-MS) to rule out degradation .

- Computational Docking : Compare binding poses in kinase isoforms to explain selectivity differences .

What computational methods predict the compound’s mechanism of action?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate interactions with RET kinase to identify key hydrogen bonds (e.g., urea NH with Glu 775) .

- QSAR Models : Train on analogs to predict logP, pIC₅₀, and toxicity .

- Density Functional Theory (DFT) : Calculate electron distribution in the sulfonyl group to explain nucleophilic substitution reactivity .

Which analytical techniques assess purity and stability under storage?

Basic Research Question

- HPLC-UV/ELS : Monitor degradation products (e.g., hydrolysis of urea to amines) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (>150°C suggests shelf-life suitability) .

- X-Ray Crystallography : Resolve polymorphic forms affecting solubility .

How can target engagement be validated in cellular models?

Advanced Research Question

- CETSA (Cellular Thermal Shift Assay) : Detect stabilization of target proteins (e.g., kinases) upon compound binding .

- CRISPR Knockout : Compare activity in wild-type vs. target-deficient cells .

- Pull-Down Assays : Use biotinylated probes to isolate compound-protein complexes for MS identification .

What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Advanced Research Question

- Prodrug Design : Introduce ester groups on the methoxyphenyl ring for hydrolytic activation in vivo .

- Nanoparticle Formulation : Encapsulate in PLGA to enhance aqueous solubility .

- Metabolic Shielding : Fluorinate the thiophene ring to block CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.